trans-2,4-Dimethylthiane
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Overview
Description
trans-2,4-Dimethylthiane: is an organic compound with the molecular formula C₇H₁₄S . It is a sulfur-containing heterocycle, specifically a thiacyclohexane derivative. The compound is characterized by the presence of two methyl groups at the 2 and 4 positions in the trans configuration. This structural arrangement imparts unique chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,4-Dimethylthiane typically involves the cyclization of appropriate precursors. One common method is the methylene-insertion reaction to cyclic sulfides. For instance, the reaction of 2,4-dimethyl-1,5-hexadiene with sulfur can yield this compound under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-2,4-Dimethylthiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry: trans-2,4-Dimethylthiane is used as a standard compound in gas chromatography for the analysis of sulfur-containing compounds .
Biology and Medicine: The compound’s derivatives have shown antimicrobial activity, making them potential candidates for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the synthesis of other sulfur-containing compounds, which are important in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of trans-2,4-Dimethylthiane and its derivatives involves interactions with microbial cell membranes, leading to disruption of cellular processes. The sulfur atom in the molecule plays a crucial role in these interactions, often targeting specific enzymes and proteins within the microbial cells .
Comparison with Similar Compounds
cis-2,4-Dimethylthiane: The cis isomer of trans-2,4-Dimethylthiane.
2,4-Dimethyltetrahydro-2H-thiopyran: Another thiacyclohexane derivative.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical reactivity and physical properties compared to its cis isomer and other similar compounds. This configuration affects its boiling point, solubility, and reactivity in various chemical reactions .
Properties
CAS No. |
61568-42-1 |
---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-6-3-4-8-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
ZUJJNQJNBRWNQH-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CCS[C@H](C1)C |
Canonical SMILES |
CC1CCSC(C1)C |
Origin of Product |
United States |
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